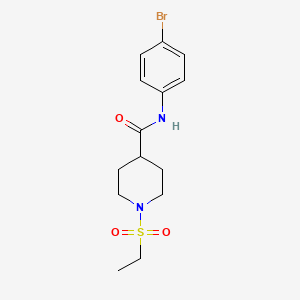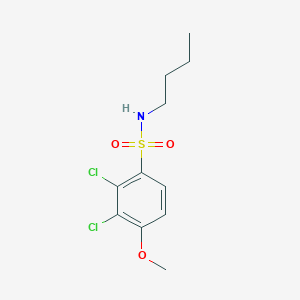![molecular formula C18H20N2O4 B4729484 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4729484.png)
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
MMPEP selectively blocks the activity of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking this compound, MMPEP modulates the release of neurotransmitters such as glutamate, which can lead to improved cognitive function and reduced anxiety.
Biochemical and Physiological Effects:
MMPEP has been shown to have both acute and long-term effects on the brain. Acutely, it reduces the release of glutamate, which can lead to reduced anxiety and improved cognitive function. Long-term use of MMPEP has been shown to improve synaptic plasticity, which is crucial for learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPEP is a potent and selective antagonist of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, making it a valuable tool for studying the role of this compound in various neurological disorders. However, its use is limited by its potential toxicity and off-target effects.
Direcciones Futuras
1. Investigating the potential therapeutic applications of MMPEP in other neurological disorders such as Alzheimer's disease and schizophrenia.
2. Developing more selective and potent N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide antagonists with fewer off-target effects.
3. Investigating the potential of combining MMPEP with other drugs to improve its therapeutic efficacy.
4. Studying the long-term effects of MMPEP on brain function and behavior.
5. Investigating the potential of MMPEP as a tool for studying the role of this compound in addiction and substance abuse disorders.
In conclusion, MMPEP is a potent and selective antagonist of this compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves modulating the release of neurotransmitters such as glutamate, leading to improved cognitive function and reduced anxiety. While its use is limited by potential toxicity and off-target effects, MMPEP remains a valuable tool for studying the role of this compound in various neurological disorders.
Aplicaciones Científicas De Investigación
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. It has been shown to improve cognitive function, reduce anxiety, and alleviate symptoms of depression.
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)11-12-19-17(21)18(22)20-14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFTCBZKRNHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729403.png)
![3-(2,3-dimethylphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4729421.png)
![2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4729434.png)
![4-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4729442.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729457.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4729460.png)

![2-[(4-methylphenoxy)methyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4729466.png)


![4-(3,4-dimethylphenyl)-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4729494.png)

![1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4729507.png)